molecular formula C17H19ClFNO2S2 B2885843 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide CAS No. 343373-00-2

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide

Cat. No.: B2885843
CAS No.: 343373-00-2
M. Wt: 387.91
InChI Key: LMCZJKTYTRKZLL-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzylsulfanyl group and a 4-fluorobenzenesulfonamide core. The compound’s structure includes a branched 2-methylpropyl chain, which introduces steric bulk, and halogen substituents (Cl and F) that influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-5-14(18)6-4-13)12-20-24(21,22)16-9-7-15(19)8-10-16/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZJKTYTRKZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide, also known by its CAS number 343373-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed examination of its biological activity, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of this compound is C17H19ClFNO2S2. The compound features a sulfonamide functional group, which is known for its biological relevance, particularly in pharmaceuticals.

Physical Properties

PropertyValue
Molecular Weight343.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, studies on related sulfonamides have shown promising results in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: HDAC Inhibition

A study focusing on structurally related compounds demonstrated that certain derivatives act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These compounds exhibited an IC50 value of approximately 95.48 nM against HDAC3, suggesting a strong potential for antitumor activity through epigenetic modulation .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : Similar sulfonamides have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds with this structure may cause G2/M phase arrest, preventing cancer cells from dividing.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant inhibitory effects on cell viability, with IC50 values comparable to established chemotherapeutics.

In Vivo Studies

Preliminary in vivo studies utilizing xenograft models have shown that treatment with this compound can lead to substantial tumor growth inhibition. For example, a related compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% compared to control groups, indicating the potential effectiveness of this class of compounds in therapeutic applications .

Comparison with Similar Compounds

Core Structure Variations

  • Target Compound : The benzenesulfonamide core is substituted with a 4-fluorophenyl group and a 4-chlorobenzylsulfanyl-2-methylpropyl chain.
  • Pyrimidine-Based Analog () : Replaces the benzenesulfonamide core with a pyrimidine ring. Despite this difference, both compounds share the 4-chlorobenzylsulfanyl group, which may enhance hydrophobic interactions in biological targets. The pyrimidine analog demonstrates anticancer activity by inhibiting DNA synthesis enzymes, highlighting the role of the sulfanyl group in bioactivity .
  • Morpholino-Substituted Derivative (): Features a bromo-morpholino-pyrimidine core. The morpholino group improves solubility, while bromine increases molecular weight and lipophilicity compared to the target compound’s fluorine substituent .

Halogen Substituent Effects

  • 4-Fluoro Group (Target Compound) : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets.
  • 5-Bromo Group () : Bromine’s higher lipophilicity may enhance membrane permeability but could reduce solubility compared to fluorine .

Sulfanyl Linkage and Branching

  • The 2-methylpropyl chain in the target compound introduces steric hindrance, which may limit conformational flexibility compared to straight-chain analogs (e.g., ’s acetamide derivatives). This bulk could either hinder or optimize interactions with enzymatic active sites, depending on the target .

Physicochemical and Pharmacological Data

Property Target Compound Pyrimidine Analog () Morpholino Derivative ()
Molecular Weight ~450 g/mol (estimated) 487.9 g/mol 532.3 g/mol
Core Structure Benzenesulfonamide Pyrimidine Pyrimidine with morpholino
Key Substituents 4-Fluoro, 4-chlorobenzylsulfanyl 4-Chlorobenzylsulfanyl, CF3-anilino Bromo, morpholino, methoxy
Biological Activity Not reported (inferred enzyme inhibition) Anticancer (DNA synthesis inhibition) Not reported (structural focus)
Solubility Moderate (fluorine enhances polarity) Low (pyrimidine core, CF3 group) Moderate (morpholino improves solubility)

Key Research Findings

  • Role of Halogens : Fluorine and chlorine synergize to optimize target binding and stability, whereas bromine () prioritizes lipophilicity over metabolic stability .
  • Steric Effects : The 2-methylpropyl group may reduce off-target interactions compared to less-branched analogs () .

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